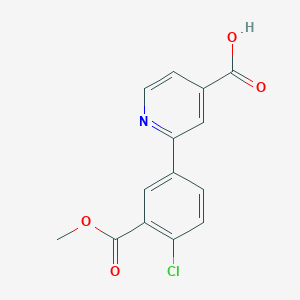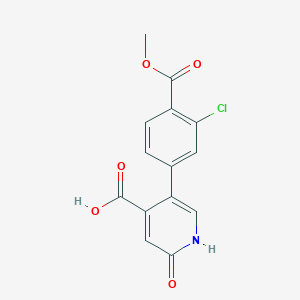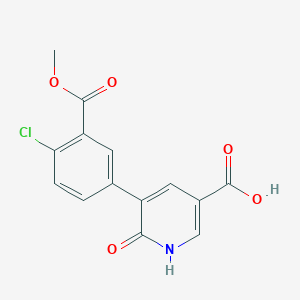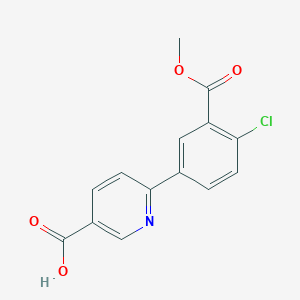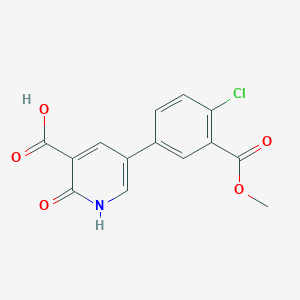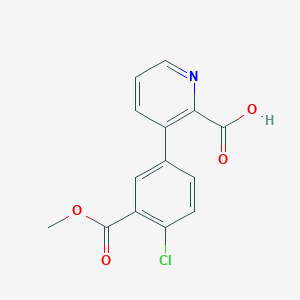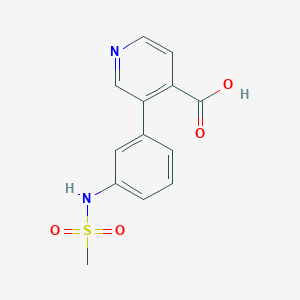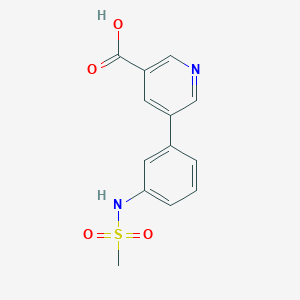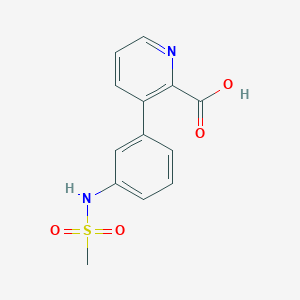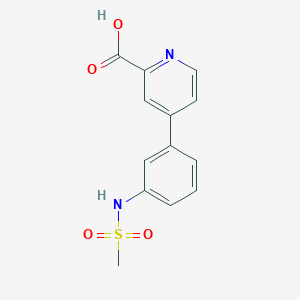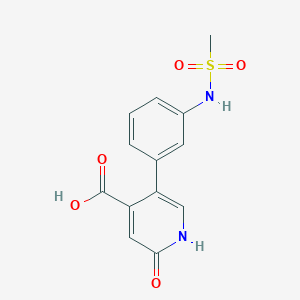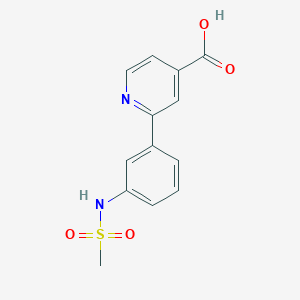
2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a hydroxyl group, a methylsulfonylamino group, and a nicotinic acid moiety. This compound is of interest due to its unique structural features and potential biological activities.
准备方法
The synthesis of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid, 3-methylsulfonyl aniline, and nicotinic acid.
Formation of Intermediate: The first step involves the reaction of 2-hydroxybenzoic acid with 3-methylsulfonyl aniline under acidic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent to form the core structure of the target compound.
Final Modification:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylsulfonylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Coupling Reactions: The nicotinic acid moiety can undergo coupling reactions with various reagents to form complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling agents (e.g., EDCI, DCC). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfonylamino groups may interact with enzymes or receptors, modulating their activity. The nicotinic acid moiety may influence cellular processes by acting on nicotinic acid receptors, leading to downstream effects on gene expression and cellular metabolism.
相似化合物的比较
2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid can be compared with similar compounds such as:
2-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid: Lacks the amino group, which may result in different biological activities.
2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid: Contains a methoxy group instead of a methylsulfonylamino group, leading to variations in chemical reactivity and biological properties.
2-Hydroxy-5-(3-aminophenyl)nicotinic acid: Contains an amino group instead of a methylsulfonylamino group, which may affect its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
5-[3-(methanesulfonamido)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-21(19,20)15-10-4-2-3-8(5-10)9-6-11(13(17)18)12(16)14-7-9/h2-7,15H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAZKCRHRNHJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688364 |
Source


|
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-10-3 |
Source


|
| Record name | 5-{3-[(Methanesulfonyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
